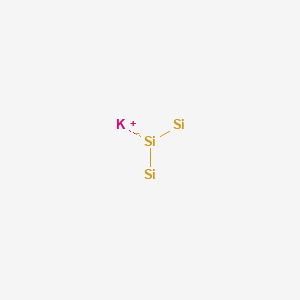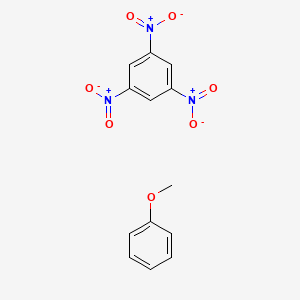
Anisole;1,3,5-trinitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthetic Routes and Reaction Conditions:
Anisole: Anisole can be synthesized through several methods, including Williamson’s synthesis, which involves the reaction of sodium phenoxide with methyl iodide.
1,3,5-Trinitrobenzene: This compound can be prepared by nitrating benzene or its derivatives. .
Industrial Production Methods:
- Industrial production of anisole typically involves the methylation of phenol using methanol in the presence of an acid catalyst.
- 1,3,5-Trinitrobenzene is produced industrially by the nitration of benzene derivatives under controlled conditions to ensure the formation of the desired isomer.
Types of Reactions:
Oxidation: Anisole can undergo oxidation to form anisaldehyde or anisic acid.
Substitution: Anisole can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas, tin(II) chloride, and iron powder.
Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are commonly used for substitution reactions.
Major Products:
Anisole: Products include anisaldehyde, anisic acid, and various substituted anisoles.
1,3,5-Trinitrobenzene: Products include 1,3,5-triaminobenzene and charge-transfer complexes.
Applications De Recherche Scientifique
Anisole;1,3,5-trinitrobenzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Anisole derivatives are used in the study of enzyme-catalyzed reactions and as probes for studying biological systems.
Industry: 1,3,5-Trinitrobenzene is used as an explosive in commercial mining and military applications.
Mécanisme D'action
The mechanism of action of anisole;1,3,5-trinitrobenzene involves its interaction with molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Nitrobenzene: Contains a single nitro group attached to a benzene ring.
1,2,3-Trinitrobenzene: Another isomer of trinitrobenzene with nitro groups at different positions.
1,2,4-Trinitrobenzene: Another isomer of trinitrobenzene with nitro groups at different positions.
Uniqueness:
Propriétés
Numéro CAS |
37438-87-2 |
|---|---|
Formule moléculaire |
C13H11N3O7 |
Poids moléculaire |
321.24 g/mol |
Nom IUPAC |
anisole;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C7H8O.C6H3N3O6/c1-8-7-5-3-2-4-6-7;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h2-6H,1H3;1-3H |
Clé InChI |
ZLEHNUOQTZPBAG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-Chlorophenoxy)-1-(1,2-dihydrobenzo[e][1]benzothiol-1-yl)ethanone](/img/structure/B14659849.png)
![[(4-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B14659852.png)
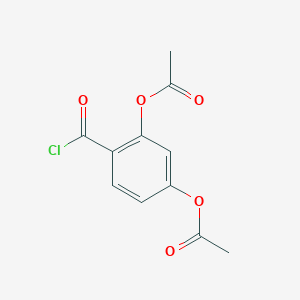
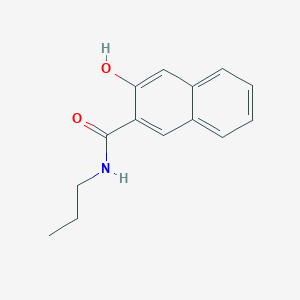
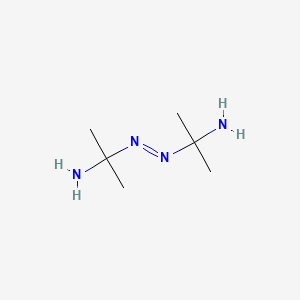

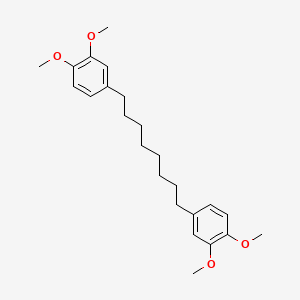
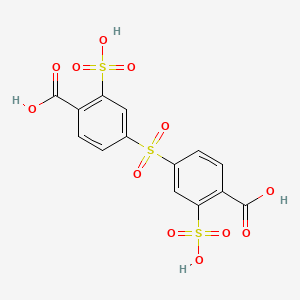

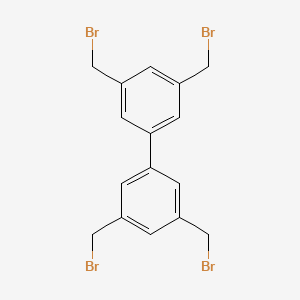
![1H-Pyrrolo[1,2,3-DE]quinoxaline](/img/structure/B14659897.png)
